2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The thiadiazole ring can be prepared by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves the coupling of the two rings through a condensation reaction under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
N-(2-methylpropyl)-1,3,4-thiadiazole: Another thiadiazole derivative with comparable properties.
Uniqueness
What sets 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart is its combined structure of both thiazole and thiadiazole rings, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C17H17FN4OS2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H17FN4OS2/c1-10(2)7-15-21-22-17(25-15)20-14(23)8-11-9-24-16(19-11)12-5-3-4-6-13(12)18/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) |
InChI Key |
AQWSTKLYVSKHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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